molecular formula C18H21FN2O2 B1444811 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 935679-13-3

4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1444811
CAS No.: 935679-13-3
M. Wt: 316.4 g/mol
InChI Key: ORJHHWLQYWLQBI-UHFFFAOYSA-N
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Description

4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorinated indole moiety, a dihydropyridine ring, and a tert-butyl ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

  • Substitution: The fluorine atom on the indole ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Fluoroalkyl or fluoroaryl derivatives.

Scientific Research Applications

This compound has garnered interest in various scientific research fields due to its unique structure and potential biological activity. Some of its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

  • Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorinated indole ring and the dihydropyridine moiety. Similar compounds include:

  • Indole-3-carboxylic acid derivatives: These compounds lack the dihydropyridine ring and tert-butyl ester group.

  • Dihydropyridine derivatives: These compounds may lack the fluorinated indole moiety.

  • Fluoroaryl compounds: These compounds may have different core structures and functional groups.

Biological Activity

4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, commonly referred to as LY-393558, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for LY-393558 is C26H31FN4O4S2, with a molecular weight of 546.68 g/mol. It is characterized by its solubility in DMSO (up to 100 mM) and has a predicted boiling point of approximately 785.7 °C .

LY-393558 acts primarily as a dual antagonist at the 5-HT_1B and 5-HT_1D serotonin receptors. It has been shown to inhibit serotonin reuptake, leading to increased extracellular serotonin levels. This mechanism is particularly relevant in the treatment of conditions like irritable bowel syndrome (IBS) and other serotonin-related disorders.

Key Pharmacological Data

Activity TypeReceptor/EnzymepK_B/pIC_50 Values
5-HT_1B Antagonist5-HT_1B9.05
5-HT_1D Antagonist5-HT_1D8.98
Serotonin Reuptake Inhibition-8.48
5-HT_2A Antagonist5-HT_2A7.29
5-HT_2B Antagonist5-HT_2B7.35

Biological Activity

Research indicates that LY-393558 exhibits notable anti-inflammatory properties alongside its serotonergic activity. It has been demonstrated to antagonize terminal autoreceptor activity in vitro, which may contribute to its therapeutic effects in gastrointestinal disorders.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, compounds similar to LY-393558 have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
LY-393558TBDTBD
Celecoxib0.04 ± 0.01-
Indomethacin9.17-

Note: Specific IC50 values for LY-393558 against COX enzymes are yet to be determined.

Study on Serotonin Receptor Antagonism

A study published in Journal of Medicinal Chemistry highlighted the efficacy of LY-393558 as a potent dual antagonist at the serotonin receptors, demonstrating its potential in enhancing serotonergic transmission while simultaneously modulating inflammatory pathways .

In Vivo Efficacy

In vivo experiments have shown that LY-393558 can significantly reduce symptoms associated with IBS by modulating gut motility and reducing inflammation, as evidenced by decreased levels of pro-inflammatory cytokines in animal models .

Properties

IUPAC Name

tert-butyl 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHHWLQYWLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

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